2-Fluoro-3-(4-fluorophenyl)phenol
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Overview
Description
2-Fluoro-3-(4-fluorophenyl)phenol is an aromatic compound that features a phenol group substituted with fluorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(4-fluorophenyl)phenol can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated phenol under palladium catalysis.
Direct Fluorination: Another approach involves the direct fluorination of 3-(4-fluorophenyl)phenol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound often utilizes the Suzuki–Miyaura coupling due to its scalability and efficiency. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(4-fluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
2-Fluoro-3-(4-fluorophenyl)phenol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds due to its unique electronic properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(4-fluorophenyl)phenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenol
- 4-Fluorophenol
- 3-Fluorophenol
Comparison
2-Fluoro-3-(4-fluorophenyl)phenol is unique due to the presence of two fluorine atoms at specific positions on the phenol ring. This dual substitution enhances its chemical stability and reactivity compared to similar compounds with only one fluorine atom. Additionally, the electronic properties of the compound are distinct, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
1214345-51-3 |
---|---|
Molecular Formula |
C12H8F2O |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-fluoro-3-(4-fluorophenyl)phenol |
InChI |
InChI=1S/C12H8F2O/c13-9-6-4-8(5-7-9)10-2-1-3-11(15)12(10)14/h1-7,15H |
InChI Key |
IHZRNOUFEWCZFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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